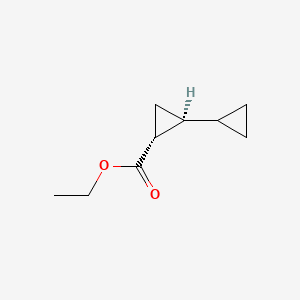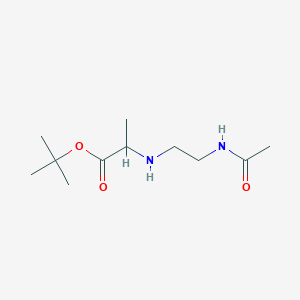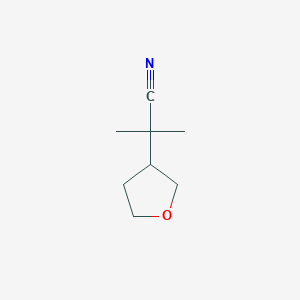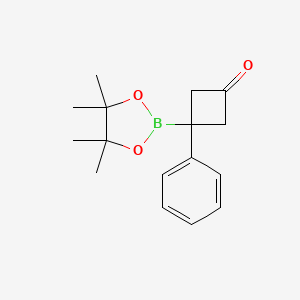![molecular formula C13H14ClNO4S B13613447 6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)
6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the benzyloxy group, oxo group, and sulfonyl chloride group in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 6-(benzyloxy)-2-azaspiro[3.3]heptane, which is then oxidized to form the oxo derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane (DMP) or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, alcohols, and carboxylic acids .
Scientific Research Applications
6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-2-azaspiro[3.3]heptane: Lacks the oxo and sulfonyl chloride groups.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a carboxylate group instead of the sulfonyl chloride group.
Uniqueness
The presence of the sulfonyl chloride group in 6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride makes it unique compared to other similar compounds. This functional group imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
Properties
Molecular Formula |
C13H14ClNO4S |
|---|---|
Molecular Weight |
315.77 g/mol |
IUPAC Name |
2-oxo-6-phenylmethoxy-1-azaspiro[3.3]heptane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H14ClNO4S/c14-20(17,18)15-12(16)8-13(15)6-11(7-13)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
RNAYUIZPVPKPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)N2S(=O)(=O)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)



![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)




